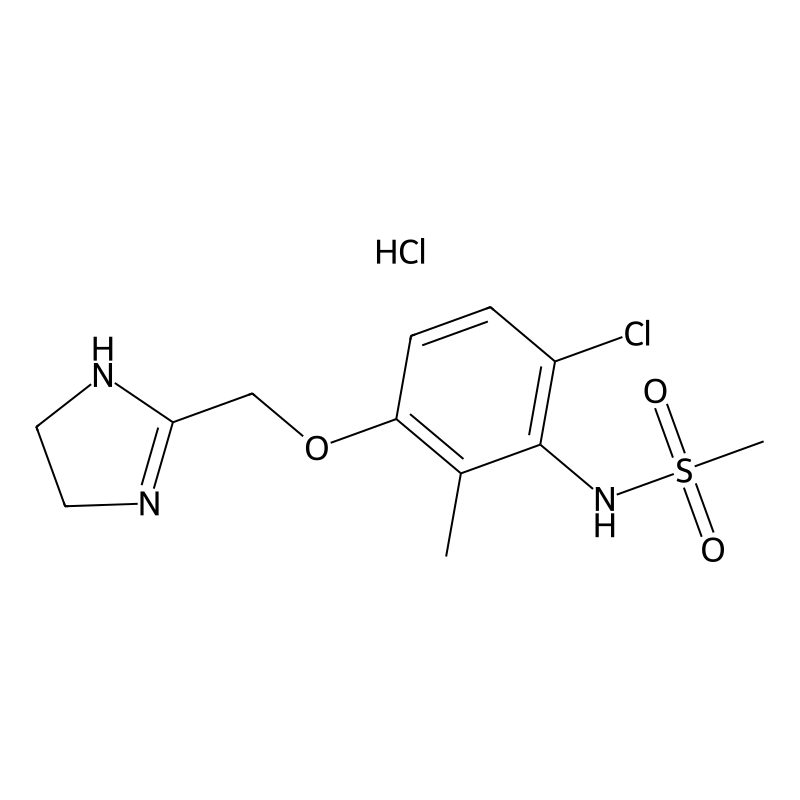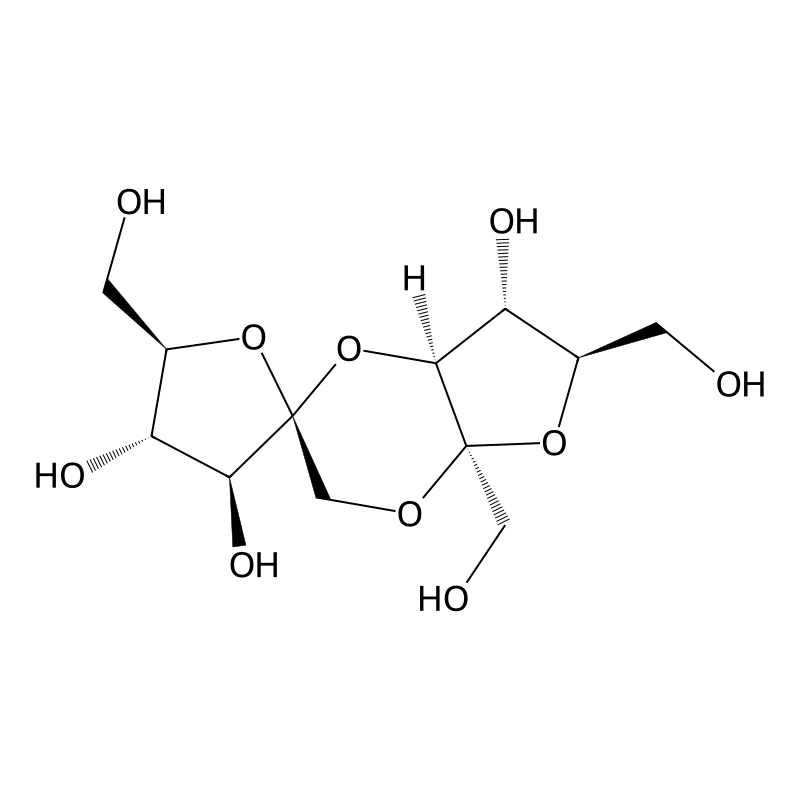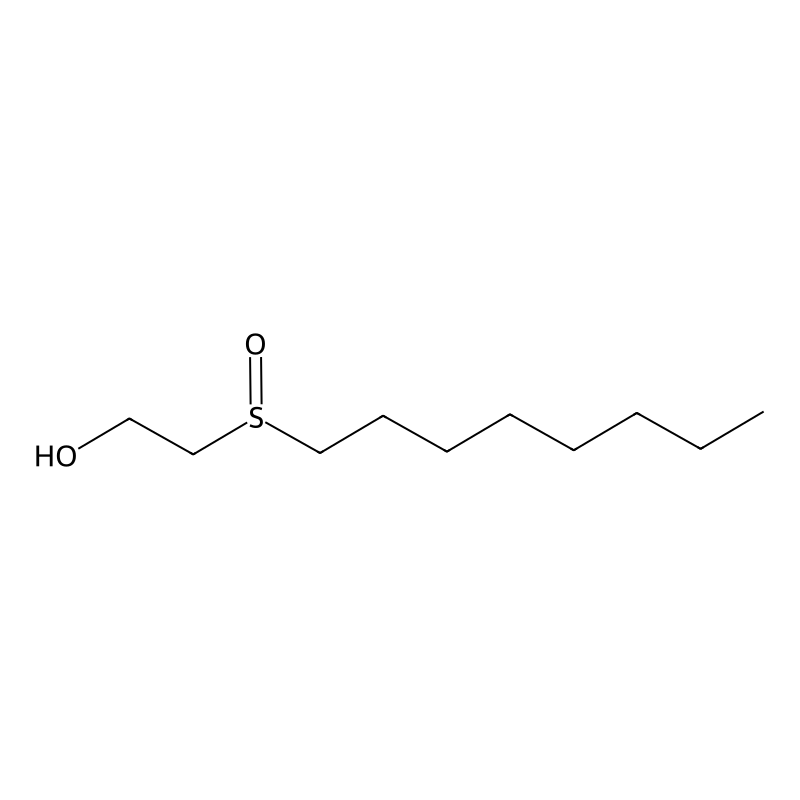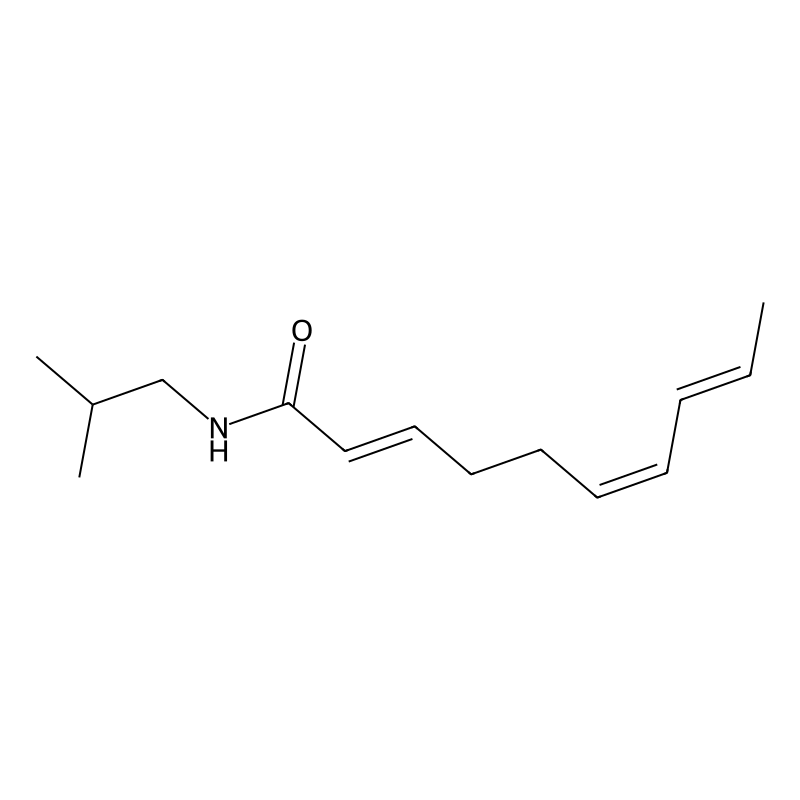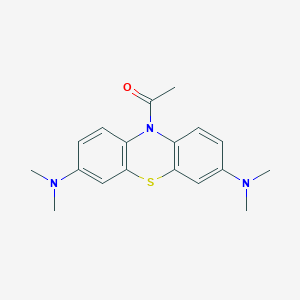Poseltinib
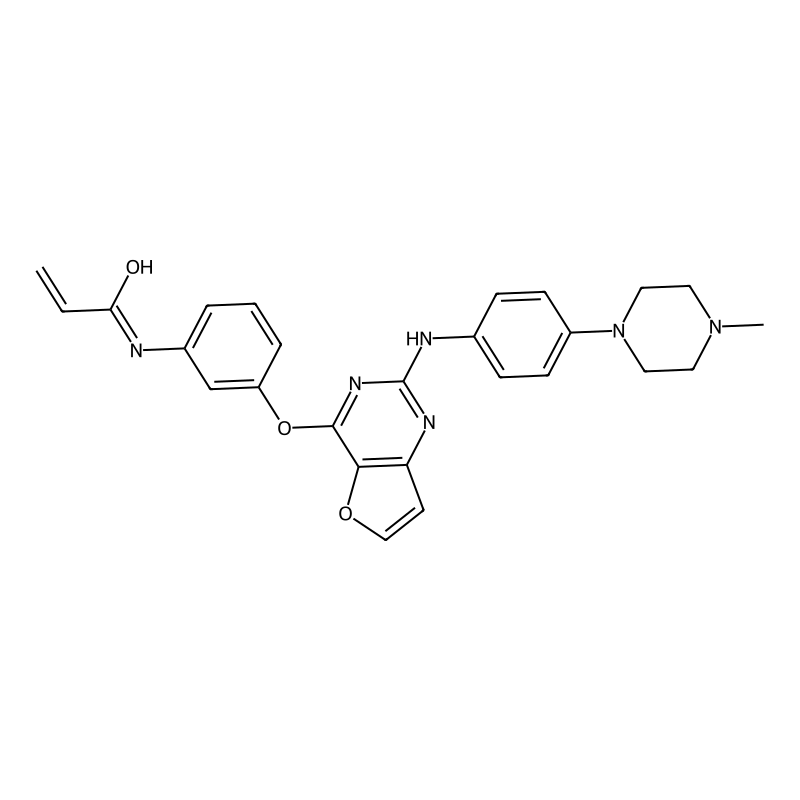
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Mechanisms of Action
Poseltinib's primary mechanism of action involves targeting specific tyrosine kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) []. BTK plays a critical role in B-cell malignancies, while EGFR is implicated in the development and progression of various solid tumors [, ]. By inhibiting these kinases, poseltinib disrupts signaling pathways essential for cancer cell survival and proliferation [].
Research Areas
Poseltinib is being actively investigated in clinical trials for various cancers, including:
Poseltinib is a selective inhibitor of Bruton's tyrosine kinase, a critical enzyme involved in B cell receptor signaling. Its chemical formula is , and it is classified as a new chemical entity developed by Hanmi Pharmaceuticals. Poseltinib is currently under clinical investigation for various conditions, including diffuse large B-cell lymphoma and systemic lupus erythematosus. The compound's mechanism of action involves the modulation of immune responses, particularly in B cells, making it a promising candidate for treating autoimmune diseases and certain cancers .
Poseltinib acts as an inhibitor of Bruton's tyrosine kinase (BTK) []. BTK plays a critical role in B-cell signaling pathways, which are involved in the immune response. By inhibiting BTK, Poseltinib can suppress B-cell activation and function, potentially leading to reduced inflammation in diseases like rheumatoid arthritis [].
- Oxidation: Under specific conditions, poseltinib can be oxidized to form different derivatives.
- Reduction: It may also participate in reduction reactions, altering its functional groups and potentially its biological activity.
These reactions are significant for understanding its stability and reactivity in biological systems.
Poseltinib exhibits potent biological activity by inhibiting Bruton's tyrosine kinase. This inhibition leads to decreased phosphorylation of key signaling proteins such as AKT and phospholipase C gamma 2 in stimulated B cells. It has been shown to effectively disrupt the B cell receptor signaling pathway, which is crucial for B cell activation and proliferation. In clinical studies, poseltinib has demonstrated potential anti-inflammatory effects and has been evaluated for its efficacy in various immune-mediated conditions .
The synthesis of poseltinib involves several steps that typically include:
- Formation of Key Intermediates: Initial reactions produce intermediates that will undergo further transformations.
- Covalent Bond Formation: The final step involves the formation of covalent bonds that yield the active compound.
- Purification: After synthesis, poseltinib is purified using chromatographic techniques to ensure high purity for biological testing.
Specific details on the synthetic pathway are proprietary but generally involve standard organic synthesis techniques used in pharmaceutical chemistry .
Poseltinib's primary applications include:
- Cancer Treatment: It is being investigated for its effectiveness against diffuse large B-cell lymphoma and other hematological malignancies.
- Autoimmune Diseases: The compound shows promise in treating conditions like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.
- Research Tool: Poseltinib serves as a valuable tool in studying B cell signaling pathways and developing new therapeutic strategies for immune-related disorders .
Interaction studies have demonstrated that poseltinib selectively binds to Bruton's tyrosine kinase, leading to significant modulation of immune cell signaling pathways. High-dimensional phosphorylation analysis has shown that it affects multiple signaling nodes within immune cells, particularly in B cells stimulated by anti-immunoglobulin M and CD40 ligand. This specificity underscores its potential therapeutic benefits while minimizing off-target effects associated with less selective kinase inhibitors .
Several compounds share structural or functional similarities with poseltinib. Here are some notable examples:
| Compound Name | Target Kinase | Unique Features |
|---|---|---|
| Ibrutinib | Bruton's tyrosine kinase | First-in-class irreversible inhibitor; widely used in clinical settings. |
| Acalabrutinib | Bruton's tyrosine kinase | More selective than ibrutinib; designed to minimize off-target effects. |
| Zanubrutinib | Bruton's tyrosine kinase | Offers improved pharmacokinetics and safety profile compared to earlier inhibitors. |
Poseltinib stands out due to its unique binding characteristics and selectivity for a conserved cysteine residue shared by only a limited number of kinases, which may provide advantages in terms of efficacy and safety compared to other Bruton's tyrosine kinase inhibitors .
Molecular Formula and Atomic Composition
Poseltinib exhibits the molecular formula C₂₆H₂₆N₆O₃, representing a complex organic compound with a molecular weight of 470.5 grams per mole [1] [3] [7]. The compound is characterized by its substantial molecular framework comprising multiple heteroatoms integrated within aromatic and heterocyclic systems.
The atomic composition analysis reveals a carbon-rich structure with 26 carbon atoms constituting 66.37% of the total molecular mass [1]. The nitrogen content is particularly significant, with 6 nitrogen atoms representing 17.86% of the molecular weight, reflecting the compound's heterocyclic nature and its role as a kinase inhibitor [3]. Hydrogen atoms contribute 26 units (5.57% by mass), while three oxygen atoms account for 10.20% of the molecular weight [7].
| Table 1: Molecular Properties of Poseltinib | |
|---|---|
| Property | Value |
| Molecular Formula | C₂₆H₂₆N₆O₃ |
| Molecular Weight | 470.5 g/mol |
| CAS Registry Number | 1353552-97-2 |
| Heavy Atom Count | 35 |
| Formal Charge | 0 |
| Topological Polar Surface Area | 95.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 7 |
The International Union of Pure and Applied Chemistry name for poseltinib is N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide [1] [23]. The compound is registered under CAS number 1353552-97-2 and possesses the InChI key LZMJNVRJMFMYQS-UHFFFAOYSA-N [3] [7].
Structural Characteristics and Functional Groups
Poseltinib displays a sophisticated molecular architecture characterized by multiple interconnected functional groups that contribute to its biological activity and selectivity profile [4]. The central structural feature consists of a furo[3,2-d]pyrimidine core, which represents a bicyclic heterocycle formed by the fusion of furan and pyrimidine rings [19] [20]. This core scaffold provides structural rigidity and serves as the primary hinge region binding motif essential for kinase interaction [4].
The molecule incorporates several distinct functional group domains that each contribute specific properties to the overall compound [25]. The N-methylpiperazine moiety represents a six-membered saturated heterocycle containing two nitrogen atoms, with one nitrogen bearing a methyl substituent [25]. This piperazine system is positioned to extend into solvent-exposed regions of the target binding site, contributing to selectivity and binding affinity modulation [14].
| Table 2: Functional Group Analysis | ||
|---|---|---|
| Functional Group | Chemical Description | Structural Role |
| Furo[3,2-d]pyrimidine core | Bicyclic heterocycle with fused furan and pyrimidine rings | Central scaffold providing rigidity and hinge region binding |
| N-methylpiperazine moiety | Six-membered saturated ring with two nitrogen atoms and methyl substitution | Solvent-exposed region enabling selectivity and binding affinity |
| Acrylamide group | α,β-unsaturated amide (Michael acceptor) | Covalent warhead for irreversible binding to Cys481 |
| Phenoxy linker | Phenyl group connected via oxygen bridge | Extension into back pocket of adenosine triphosphate binding site |
| Aniline linkage | Aromatic amine connecting to pyrimidine | Connecting bridge between core and terminal aromatic system |
A critical functional element within poseltinib is the acrylamide group, which functions as an α,β-unsaturated amide system [4] [12]. This moiety serves as a Michael acceptor, enabling covalent bond formation with cysteine residues in the target protein [12]. The acrylamide warhead is specifically designed to react irreversibly with Cys481 in Bruton tyrosine kinase, forming a stable covalent adduct that ensures prolonged target engagement [4].
The phenoxy linker connects the central heterocyclic core to terminal aromatic systems, facilitating extension into the back pocket of the adenosine triphosphate binding site [26]. This structural feature is crucial for achieving the proper binding geometry and optimizing hydrophobic interactions with kinase domain residues [26]. The aniline linkage provides a flexible connection between the furo[3,2-d]pyrimidine core and the N-methylpiperazine-substituted aromatic ring, allowing conformational adaptation during binding [23].
Stereochemistry and Isomeric Forms
Structural analysis of poseltinib reveals that the compound lacks defined stereocenters, as evidenced by the absence of chiral carbon atoms within its molecular framework [7]. The molecule exhibits zero defined atom stereocenters and zero undefined atom stereocenters, indicating that poseltinib exists as a single constitutional isomer without enantiomeric forms [7]. Similarly, the compound shows zero defined bond stereocenters and zero undefined bond stereocenters, confirming the absence of geometric isomerism [7].
The conformational flexibility of poseltinib is primarily determined by the rotatable bonds within its structure, with seven rotatable bonds identified through computational analysis [7] [16]. These rotatable bonds allow the molecule to adopt multiple conformational states, which is essential for binding to the target protein and accommodating the induced-fit mechanism during complex formation [14].
Molecular docking studies have revealed that poseltinib adopts specific conformational preferences when bound to Bruton tyrosine kinase [14]. The compound demonstrates conformational adaptability, particularly around the phenoxy linker and the connection between the piperazine moiety and the aromatic ring system [14]. This conformational flexibility is crucial for achieving optimal binding geometry and selectivity against related kinases [29].
The absence of stereoisomers simplifies the compound's development and manufacturing processes, eliminating concerns about enantiomeric purity and potential differences in biological activity between stereoisomers [5]. This structural characteristic represents an advantage in pharmaceutical development, as it avoids the complexity associated with chiral drug substances that may exhibit different pharmacological profiles for individual enantiomers [5].
X-ray Crystallography and Structural Determination
Crystallographic analysis of poseltinib has been accomplished through co-crystallization studies with Bruton tyrosine kinase, providing detailed atomic-level structural information about the inhibitor-enzyme complex [4]. The crystallization protocol involved concentrating purified Bruton tyrosine kinase to 8 mg/mL in vapor diffusion sitting drops using a well solution containing 100 mM imidazole at pH 6.2, 15% ethylene glycol, 20% glycerol, and 10% polyethylene glycol 4K [4].
Crystal formation occurred within one day, and the resulting crystals were soaked overnight in a 5 mM solution of poseltinib [4]. The crystals were subsequently flash-frozen in liquid nitrogen without additional cryoprotectant, and X-ray diffraction data were collected at the Lilly Research Laboratories Collaborative Access Team beam line at the Advanced Photon Source, Argonne, Illinois [4].
The crystallographic studies have provided crucial insights into the binding mode of poseltinib within the kinase active site [4]. Electron density maps clearly reveal the position of poseltinib and confirm the formation of a covalent bond between the acrylamide group and the Cys481 thiol group [12] [26]. The overall binding pose shows poseltinib adopting a conformation that spans from the adenosine triphosphate binding pocket to the back pocket of the kinase domain [14].
Structural determination studies have identified specific contact residues between poseltinib and Bruton tyrosine kinase [4]. The furo[3,2-d]pyrimidine core establishes hydrogen bonding interactions with hinge region residues, while the N-methylpiperazine-substituted aromatic system extends toward solvent-exposed regions [4]. The phenoxy linker facilitates penetration into the back pocket, where it forms van der Waals contacts with hydrophobic residues [26].
Comparative crystallographic analysis has revealed that poseltinib exhibits a binding mode distinct from other Bruton tyrosine kinase inhibitors [14]. Docking modeling studies indicate that the binding pose of poseltinib aligns well with previously characterized inhibitors, yet maintains unique contact patterns that contribute to its selectivity profile [14]. The crystallographic data support the rational design approach used in poseltinib development, confirming the predicted interactions and binding geometry [4].
Poseltinib's Position in Bruton Tyrosine Kinase Inhibitor Chemical Space
Poseltinib occupies a distinctive position within the chemical space of Bruton tyrosine kinase inhibitors, representing a class of covalent irreversible inhibitors that target a conserved cysteine residue shared by only ten kinases within the human kinome [4] [11]. This selectivity profile distinguishes poseltinib from broader-spectrum kinase inhibitors and positions it as a relatively selective therapeutic agent [4].
Within the classification system of kinase inhibitors, poseltinib functions as a Type VI covalent inhibitor, forming irreversible bonds with the target enzyme [28]. This mechanism contrasts with reversible Type I, Type II, and Type III inhibitors that bind through non-covalent interactions [28]. The covalent binding mechanism provides sustained target engagement even after plasma concentrations decline, offering potential advantages in terms of dosing frequency and duration of action [4].
Comparative analysis with other Bruton tyrosine kinase inhibitors reveals both similarities and differences in structural features [26] [27]. Like ibrutinib, poseltinib contains an acrylamide warhead for covalent binding, but differs in its core heterocyclic scaffold and overall molecular architecture [26]. The furo[3,2-d]pyrimidine core of poseltinib contrasts with the pyrimidine core found in ibrutinib, contributing to different binding interactions and selectivity patterns [27].
| Table 3: Bruton Tyrosine Kinase Inhibitor Comparison | ||||
|---|---|---|---|---|
| Inhibitor | Core Structure | Warhead | Binding Mode | Selectivity Features |
| Poseltinib | Furo[3,2-d]pyrimidine | Acrylamide | Covalent irreversible | Ten-kinase selectivity profile |
| Ibrutinib | Pyrimidine | Acrylamide | Covalent irreversible | Broader kinome activity |
| Acalabrutinib | Pyrimidine | Butynamide | Covalent irreversible | Improved selectivity over ibrutinib |
| Zanubrutinib | Pyrimidine | Acrylamide | Covalent irreversible | Enhanced selectivity profile |
The selectivity profile of poseltinib has been characterized through comprehensive kinase screening, demonstrating potent inhibitory activity against Bruton tyrosine kinase with selectivity ratios of 53-fold against interleukin-2-inducible T-cell kinase and 7.5-fold against Janus kinase 3 [4]. This selectivity pattern reflects the specific molecular interactions facilitated by poseltinib's unique structural features [4].
Structure-activity relationship studies have identified the N-methylpiperazine moiety as a key determinant of poseltinib's selectivity profile [14]. This structural element extends into solvent-exposed regions of the kinase binding site, where differences in amino acid sequences between kinases can influence binding affinity [14]. The positioning and chemical properties of this group contribute to the compound's ability to discriminate between closely related kinases [25].
Poseltinib (Chemical Abstract Service Registry Number 1353552-97-2) represents a structurally sophisticated Bruton's tyrosine kinase inhibitor featuring a furo[3,2-d]pyrimidine core scaffold linked to an N-methylpiperazine moiety through an aniline bridge, culminating in an acrylamide warhead. The synthetic chemistry of poseltinib encompasses multiple sophisticated organic transformations that collectively assemble this complex heterocyclic architecture through carefully orchestrated bond-forming reactions [2] [3].
The primary synthetic pathway for poseltinib proceeds through a six-step sequence beginning with the formation of the central furo[3,2-d]pyrimidine scaffold. The initial step involves a condensation reaction between a pyrimidine derivative and either urea or potassium cyanate under specific thermal conditions. When employing urea as the condensing agent, the reaction proceeds in organic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, or N-methylpyrrolidone at temperatures ranging from reflux temperature to 200°C. Alternative conditions utilize potassium cyanate under acidic conditions employing 6% to 50% aqueous acetic acid at temperatures ranging from room temperature to 100°C [4].
The mechanistic pathway for this condensation involves nucleophilic attack of the urea nitrogen on the electrophilic carbon center of the pyrimidine derivative, followed by cyclization to form the fused heterocyclic system. The formation of the furo[3,2-d]pyrimidine core represents a critical structural feature that enables the compound to interact with the hinge region of the Bruton's tyrosine kinase through hydrogen bonding interactions [2] [5].
Subsequent chlorination of the condensed pyrimidine compound employs phosphorus oxychloride or thionyl chloride under reflux conditions to introduce a reactive chlorine substituent at the 4-position of the pyrimidine ring. This chlorination step proceeds through an electrophilic aromatic substitution mechanism where the chlorinating agent activates the pyrimidine ring toward nucleophilic displacement in the subsequent step [4].
The nucleophilic substitution reaction that follows represents a pivotal transformation in the synthetic sequence. The chlorinated intermediate undergoes substitution at the C-4 position with aniline, phenol, or thiophenol derivatives in organic solvents including dimethylsulfoxide, N,N-dimethylformamide, N,N-dimethylacetamide, N-methylpyrrolidone, acetonitrile, tetrahydrofuran, 1,4-dioxane, toluene, or benzene. This reaction requires inorganic bases such as cesium carbonate, sodium carbonate, or potassium carbonate at temperatures ranging from room temperature to 100°C [4].
Pyrazolopyrimidine Scaffold Synthesis Methodologies
The furo[3,2-d]pyrimidine scaffold of poseltinib differs from the more commonly employed pyrazolo[3,4-d]pyrimidine scaffolds found in other Bruton's tyrosine kinase inhibitors such as ibrutinib. The furopyrimidine system provides distinct electronic and steric properties that influence both binding affinity and selectivity profiles [6] [7].
The synthesis of the furopyrimidine core can be achieved through multiple methodological approaches. The conventional methodology involves the reaction of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with mono-substituted thioureas under microwave irradiation conditions. Under microwave conditions, the reaction proceeds within 7-8 minutes compared to conventional heating that requires 4-5 hours and affords only 57%-65% yield [8]. This significant improvement in reaction efficiency demonstrates the advantages of microwave-assisted synthesis for heterocyclic construction.
Alternative synthetic methodologies for furopyrimidine scaffolds include catalyst-free multicomponent polymerizations of diisocyanides, N,N'-dimethylbarbituric acid, and dialdehyde components. These reactions proceed through initial Knoevenagel condensation to form conjugated electron-deficient heterodienes, followed by [1+4] cycloaddition or Michael-type addition reactions with diisocyanides to afford iminofuran derivatives that subsequently isomerize to the target furopyrimidines [9] [10].
The reaction mechanism for furopyrimidine formation involves multiple steps with well-defined intermediates. The process begins with formation of a conjugated electron-deficient heterodiene through Knoevenagel condensation, followed by cycloaddition with isocyanide components. The resulting iminofuran intermediate undergoes thermal rearrangement to yield the final furopyrimidine product. Optimization studies have shown that N,N'-dimethylformamide serves as the optimal solvent, with reaction temperatures of 60°C and reaction times of 24 hours providing maximum yields up to 84% [9].
Advanced synthetic approaches have explored the use of 5-alkylethynyl substituted furopyrimidines, although synthetic methodologies for these derivatives require specialized approaches beyond the well-documented 6-substituted variants. The incorporation of alkyne functionality provides additional opportunities for further structural elaboration through copper-catalyzed azide-alkyne cycloaddition reactions or other alkyne-specific transformations [11].
Piperazine Moiety Incorporation Strategies
The N-methylpiperazine substituent of poseltinib serves a crucial role in optimizing the pharmacological properties of the compound, providing appropriate hydrophobic interactions while maintaining favorable solubility characteristics. The incorporation of this heterocyclic moiety follows established synthetic methodologies for piperazine derivatization [12] [13].
The synthetic incorporation of the piperazine moiety occurs through nucleophilic aromatic substitution reactions with 4-(4-methylpiperazin-1-yl)aniline derivatives. This transformation typically employs palladium-catalyzed cross-coupling reactions using conditions such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) as catalysts, with ligands including bis(diphenylphosphino)xanthene or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. The reactions proceed in organic solvents such as 1,4-dioxane with inorganic bases like cesium carbonate or sodium tert-butoxide at approximately 100°C [4].
Molecular docking studies have revealed that the piperazine moiety of poseltinib is positioned in a solvent-exposed region of the Bruton's tyrosine kinase binding pocket, making it an ideal exit vector for potential structural modifications. This positioning enables the development of proteolysis-targeting chimera derivatives where the piperazine serves as an attachment point for linker molecules [12].
The synthesis of piperazine-containing intermediates often involves reductive amination strategies starting from appropriate benzaldehyde or benzyl halide precursors. Alternative approaches employ direct amination of activated aryl halides using palladium-catalyzed amination reactions with 1-methylpiperazine. These reactions typically require elevated temperatures and strong bases to achieve complete conversion [14] [15] [16].
The methylation of the piperazine nitrogen can be achieved through multiple methodologies including reductive amination with formaldehyde and sodium cyanoborohydride, or direct alkylation using methyl iodide in the presence of potassium carbonate. The regioselectivity of these reactions favors methylation at the less sterically hindered nitrogen center [15].
Purification Techniques and Characterization Methods
The purification of poseltinib and its synthetic intermediates requires sophisticated chromatographic techniques due to the complex heterocyclic nature of these compounds. High-performance liquid chromatography represents the primary analytical and preparative separation methodology employed throughout the synthetic sequence [17] [18].
Column chromatography using silica gel serves as the standard purification technique for most synthetic intermediates, with gradient elution systems employing ethyl acetate and cyclohexane mixtures. The purification of the final poseltinib product typically requires more sophisticated approaches including reverse-phase high-performance liquid chromatography with water-acetonitrile or water-methanol gradient systems [19] [20].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of poseltinib and its intermediates. Proton nuclear magnetic resonance spectroscopy confirms the presence of characteristic signals including the acrylamide vinyl protons, the aromatic protons of the furopyrimidine and aniline systems, and the N-methylpiperazine aliphatic protons. Carbon-13 nuclear magnetic resonance spectroscopy provides additional confirmation of the molecular structure through observation of characteristic carbonyl, aromatic, and aliphatic carbon signals [21] [18].
High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight confirmation and elemental composition determination. Electrospray ionization mass spectrometry typically provides [M+H]+ molecular ion peaks for poseltinib with characteristic fragmentation patterns that confirm the structural integrity of the compound [19] [22].
High-performance liquid chromatography coupled with mass spectrometry enables both purity assessment and impurity profiling during synthetic optimization. The method typically employs C18 reverse-phase columns with gradient elution systems using water and acetonitrile containing 0.1% formic acid. Detection wavelengths around 254 nm provide optimal sensitivity for monitoring the aromatic chromophores present in poseltinib [17] [21].
Advanced analytical techniques including two-dimensional nuclear magnetic resonance spectroscopy methods such as correlation spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation provide detailed structural confirmation through elucidation of proton-proton and carbon-proton connectivity patterns. These methods prove particularly valuable for confirming the regiochemistry of substitution reactions during the synthetic sequence [21].
Scale-up Considerations and Alternative Synthetic Routes
The pharmaceutical development of poseltinib requires consideration of synthetic scalability and process optimization to enable efficient production of clinical and commercial quantities. Several critical factors influence the scale-up strategy including reaction safety, solvent selection, catalyst recovery, and waste stream management [23] [24].
The chlorination step using phosphorus oxychloride presents particular challenges for large-scale synthesis due to the corrosive nature of the reagent and the need for specialized equipment capable of handling hydrogen chloride evolution. Alternative chlorinating agents such as thionyl chloride may offer improved safety profiles, although reaction optimization studies are required to maintain equivalent yields and purity [25].
Solvent selection represents a critical consideration for scale-up operations. The current synthetic pathway employs various organic solvents including N,N-dimethylformamide, dimethylsulfoxide, and dichloromethane, each presenting different environmental and safety considerations. Process optimization efforts focus on identifying greener solvent alternatives or developing solvent recovery and recycling protocols to minimize environmental impact [25].
The palladium-catalyzed cross-coupling reactions employed in the piperazine incorporation step require careful consideration of catalyst loading and recovery strategies for economic viability at scale. Immobilized palladium catalysts or catalyst recycling protocols may provide cost-effective solutions while maintaining reaction efficiency. Alternative cross-coupling methodologies using copper-catalyzed or nickel-catalyzed systems could potentially reduce catalyst costs [26].
Alternative synthetic routes have been explored to address potential scalability limitations of the primary pathway. One approach involves modification of the reaction sequence to eliminate the need for phosphorus oxychloride by employing alternative electrophilic aromatic substitution reactions. Another strategy focuses on convergent synthesis approaches that enable parallel preparation of key intermediates to reduce overall synthetic timeline [25].
Process analytical technology implementation enables real-time monitoring of critical reaction parameters during scale-up operations. In-line spectroscopic techniques including infrared spectroscopy and ultraviolet-visible spectroscopy provide continuous monitoring of reaction progress and enable automatic endpoint determination. These approaches improve batch-to-batch consistency and reduce overall cycle times [24].
The development of continuous flow chemistry protocols represents an emerging approach for poseltinib synthesis that offers advantages including improved heat and mass transfer, enhanced safety profiles, and reduced solvent volumes. Preliminary studies have demonstrated the feasibility of conducting key transformations in microreactor systems, although further optimization is required for commercial implementation [26].
